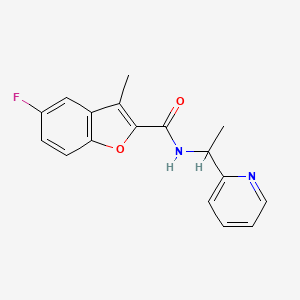
5-fluoro-3-methyl-N-(1-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-3-methyl-N-(1-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide, also known as PNU-22394 or PNU-22394A, is a synthetic compound that has been studied for its potential use in treating various medical conditions. This compound belongs to the class of benzofuran derivatives and has shown promising results in preclinical studies.
Mécanisme D'action
The exact mechanism of action of 5-fluoro-3-methyl-N-(1-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide is not fully understood. However, it has been suggested that 5-fluoro-3-methyl-N-(1-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide exerts its biological effects by modulating various signaling pathways, including the PI3K/Akt and MAPK pathways. Additionally, 5-fluoro-3-methyl-N-(1-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide has been shown to inhibit the activity of histone deacetylases, which play a critical role in gene expression and cell proliferation.
Biochemical and Physiological Effects:
5-fluoro-3-methyl-N-(1-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and induction of apoptosis, reduction of oxidative stress and inflammation in the brain, and improvement of cardiovascular function. Moreover, 5-fluoro-3-methyl-N-(1-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide has been shown to modulate various signaling pathways involved in cell proliferation, survival, and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-fluoro-3-methyl-N-(1-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide in lab experiments is its ability to modulate various signaling pathways involved in disease pathogenesis. Additionally, 5-fluoro-3-methyl-N-(1-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development. However, one of the limitations of using 5-fluoro-3-methyl-N-(1-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 5-fluoro-3-methyl-N-(1-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide. One of the potential areas of application is in the treatment of cancer, where 5-fluoro-3-methyl-N-(1-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide may be used in combination with other anticancer agents to enhance their efficacy. Additionally, 5-fluoro-3-methyl-N-(1-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide may be studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. Moreover, further studies are needed to elucidate the exact mechanism of action of 5-fluoro-3-methyl-N-(1-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide and its potential side effects in humans.
Conclusion:
In conclusion, 5-fluoro-3-methyl-N-(1-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide is a synthetic compound that has shown promising results in preclinical studies for its potential use in treating various medical conditions. Its ability to modulate various signaling pathways involved in disease pathogenesis makes it a promising candidate for further development. However, further studies are needed to fully understand its mechanism of action and potential side effects in humans.
Méthodes De Synthèse
The synthesis of 5-fluoro-3-methyl-N-(1-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide involves several steps, including the reaction of 2-methylbenzofuran with 2-bromoacetophenone, followed by the reaction of the resulting intermediate with 2-pyridylethylamine. The final step involves the introduction of a fluorine atom at the 5-position of the benzofuran ring using a fluorinating agent.
Applications De Recherche Scientifique
5-fluoro-3-methyl-N-(1-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide has been studied for its potential use in treating various medical conditions, including cancer, neurological disorders, and cardiovascular diseases. In preclinical studies, 5-fluoro-3-methyl-N-(1-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide has shown anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, 5-fluoro-3-methyl-N-(1-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, 5-fluoro-3-methyl-N-(1-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide has been studied for its potential use in treating cardiovascular diseases, such as hypertension and heart failure.
Propriétés
IUPAC Name |
5-fluoro-3-methyl-N-(1-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-10-13-9-12(18)6-7-15(13)22-16(10)17(21)20-11(2)14-5-3-4-8-19-14/h3-9,11H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUQTKAOURTIIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC(C)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-[1-(2-Phenylethenesulfonyl)piperidine-4-carbonyl]piperidin-4-yl}-1,3-benzothiazole](/img/structure/B7454849.png)
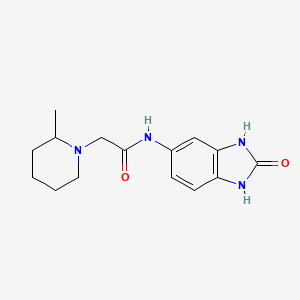
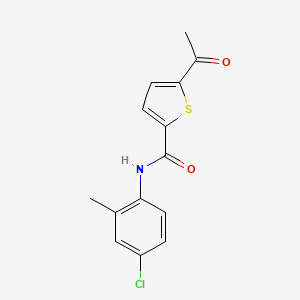
![[2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7454864.png)
![N'-[(2-methoxynaphthalen-1-yl)methyl]-N,N-dimethyl-1-phenylethane-1,2-diamine;oxalic acid](/img/structure/B7454871.png)
![2-[1-[[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]methyl]pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B7454882.png)
![N-[4-methoxy-3-(4-methoxyphenyl)phenyl]-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7454889.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate](/img/structure/B7454890.png)
![1-[2-(4-Tert-butylphenoxy)ethyl]imidazole](/img/structure/B7454898.png)
![2-(2',5'-dioxospiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,4'-imidazolidine]-1'-yl)-N-methyl-N-propan-2-ylacetamide](/img/structure/B7454903.png)
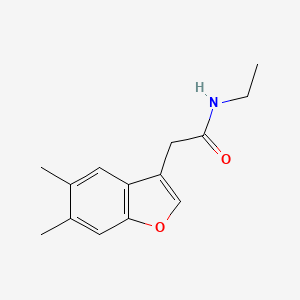
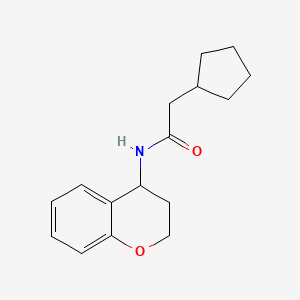
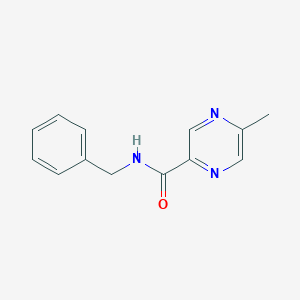
![spiro[1,3-dihydroquinazoline-2,3'-2,4-dihydro-1H-naphthalene]-4-one](/img/structure/B7454960.png)